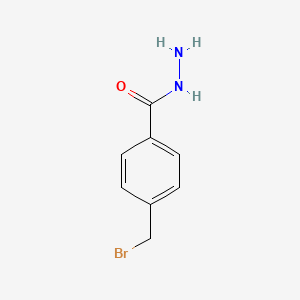

4-(Bromomethyl)benzohydrazide

Description

Position within the Broader Class of Benzohydrazide (B10538) Derivatives

Benzohydrazide and its derivatives are a well-established class of compounds recognized for their versatile chemical reactivity and wide-ranging biological activities. derpharmachemica.comthepharmajournal.com These compounds serve as crucial precursors and intermediates in the synthesis of various heterocyclic systems and have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. thepharmajournal.combiointerfaceresearch.comnih.gov The core structure of benzohydrazide, consisting of a phenyl ring attached to a hydrazide group (-CONHNH2), provides a reactive platform for various chemical modifications. derpharmachemica.comresearchgate.net

The introduction of different substituents onto the benzene (B151609) ring or the hydrazide nitrogen atoms can significantly modulate the compound's physicochemical properties and biological functions. researchgate.netmdpi.com In this context, 4-(Bromomethyl)benzohydrazide is a specific derivative where a bromomethyl (-CH2Br) group is attached at the para position of the benzene ring. This particular substitution introduces a highly reactive site into the benzohydrazide framework, expanding its synthetic utility beyond that of simpler benzohydrazide analogs.

Role of Bromomethyl Functionality in Organic Synthesis

The bromomethyl group is a key functional group in organic synthesis, primarily acting as an effective alkylating agent. wikipedia.org The carbon-bromine bond is relatively weak and polarized, making the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. wikipedia.orgyoutube.com This reactivity allows for the introduction of the benzyl (B1604629) moiety into various molecules, a common strategy in the synthesis of complex organic structures, including pharmaceuticals and agrochemicals. ontosight.airesearchgate.net

Common reactions involving the bromomethyl group include nucleophilic substitution with amines, alcohols, thiols, and carbanions. wikipedia.orgontosight.ai It can also participate in the formation of Grignard reagents and in various coupling reactions. wikipedia.org The presence of the bromomethyl group in this compound therefore imparts a high degree of chemical reactivity, enabling it to serve as a versatile building block for the construction of more elaborate molecular architectures. smolecule.com

Hypothesized Significance as a Bifunctional Molecular Scaffold

The simultaneous presence of the reactive bromomethyl group and the versatile benzohydrazide moiety suggests that this compound can function as a bifunctional molecular scaffold. Bifunctional molecules, often described as "molecular glues" or linkers, contain two distinct reactive sites that can engage in separate chemical transformations. nih.govbldpharm.com This dual functionality allows for the covalent linking of two different molecular entities or for the construction of complex cyclic or polymeric structures. highforceresearch.comnih.govacs.org

In the case of this compound, the hydrazide group can react with aldehydes and ketones to form stable hydrazone linkages, a reaction widely used in medicinal chemistry to generate bioactive compounds. biointerfaceresearch.comsmolecule.com Concurrently, the bromomethyl group can undergo nucleophilic substitution to attach to another molecule or surface. smolecule.com This orthogonal reactivity makes this compound a promising candidate for applications in areas such as drug discovery, materials science, and chemical biology, where the precise assembly of molecular components is crucial. The unique arrangement of these two functional groups within a single molecule provides a powerful tool for synthetic chemists to create novel and complex molecular structures.

Structure

2D Structure

3D Structure

Properties

CAS No. |

116274-14-7 |

|---|---|

Molecular Formula |

C8H9BrN2O |

Molecular Weight |

229.07 g/mol |

IUPAC Name |

4-(bromomethyl)benzohydrazide |

InChI |

InChI=1S/C8H9BrN2O/c9-5-6-1-3-7(4-2-6)8(12)11-10/h1-4H,5,10H2,(H,11,12) |

InChI Key |

ZGOROAWVRUSDDV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CBr)C(=O)NN |

Origin of Product |

United States |

Chemical Transformations and Derivatization Reactions of 4 Bromomethyl Benzohydrazide

Reactivity at the Bromomethyl Group: Nucleophilic Substitution Pathways

The bromomethyl group (-CH₂Br) attached to the phenyl ring is a potent electrophile. The bromine atom is an excellent leaving group, and the adjacent benzene (B151609) ring stabilizes the transition state of nucleophilic substitution reactions. This site is predominantly susceptible to S_N2-type reactions, enabling the straightforward introduction of various functional groups through the formation of new carbon-heteroatom or carbon-carbon bonds.

Nitrogen-containing heterocycles, particularly azoles, are common nucleophiles used in reactions with 4-(bromomethyl)benzohydrazide. The ring nitrogen atoms of azoles like 1,2,4-triazole (B32235) or benzimidazole (B57391) can readily attack the electrophilic methylene (B1212753) carbon, displacing the bromide ion to form a stable C-N bond. These reactions are typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, often in the presence of a mild base like potassium carbonate (K₂CO₃) to neutralize the hydrobromic acid (HBr) byproduct. This strategy provides a direct route to molecules that conjugate the benzohydrazide (B10538) core with various heterocyclic systems.

Table 1: Examples of Nucleophilic Substitution with Nitrogen Heterocycles Click on column headers to sort the data.

| Nucleophilic Heterocycle | Product Name | Typical Reaction Conditions | Reference |

|---|---|---|---|

| 1H-1,2,4-Triazole | 4-((1H-1,2,4-Triazol-1-yl)methyl)benzohydrazide | K₂CO₃, DMF, 60-80 °C | |

| 2-Methyl-1H-imidazole | 4-((2-Methyl-1H-imidazol-1-yl)methyl)benzohydrazide | K₂CO₃, Acetonitrile, Reflux |

Beyond nitrogen heterocycles, the bromomethyl group reacts efficiently with a broad spectrum of other nucleophiles. This versatility allows for extensive functionalization of the benzyl (B1604629) position. For instance, sulfur nucleophiles like thiophenols or thiols react to form thioether linkages. Oxygen nucleophiles, such as phenols or carboxylates, can be used to generate ether and ester bonds, respectively. These reactions significantly expand the chemical space accessible from the this compound starting material, enabling the synthesis of derivatives with tailored physicochemical properties.

Table 2: Functionalization with Various Nucleophiles Click on column headers to sort the data.

| Nucleophile | Functional Group Introduced | Product Class |

|---|---|---|

| Sodium Azide (B81097) (NaN₃) | Azide (-N₃) | 4-(Azidomethyl)benzohydrazide |

| Potassium Phthalimide | Phthalimide | 4-((1,3-Dioxoisoindolin-2-yl)methyl)benzohydrazide |

| 4-Chlorophenol | 4-Chlorophenoxy | 4-((4-Chlorophenoxy)methyl)benzohydrazide |

Reactivity of the Hydrazide Moiety: Condensation and Cyclization Reactions

The hydrazide functional group (-CONHNH₂) is a key reactive handle characterized by the high nucleophilicity of its terminal nitrogen atom (-NH₂). This enables it to participate in condensation reactions with electrophilic carbonyl compounds and serve as a precursor for the synthesis of important heterocyclic rings.

One of the most fundamental reactions of the hydrazide moiety is its condensation with aldehydes and ketones to form stable N-acylhydrazones (often referred to simply as hydrazones). The reaction proceeds via nucleophilic attack of the terminal hydrazide nitrogen on the carbonyl carbon, followed by dehydration to yield the final product, which features a characteristic C=N-NH-C=O linkage. These reactions are often carried out in polar protic solvents like ethanol (B145695) or methanol (B129727) and may be catalyzed by a few drops of a strong acid, such as glacial acetic acid or hydrochloric acid, to activate the carbonyl group. This transformation is a cornerstone for creating large libraries of derivatives, as a vast array of commercially available or synthetically accessible carbonyl compounds can be employed.

Table 3: Synthesis of Hydrazone Derivatives from this compound Click on column headers to sort the data.

| Carbonyl Compound | Resulting Hydrazone Product Name | Typical Reaction Conditions | References |

|---|---|---|---|

| Benzaldehyde | (E)-N'-Benzylidene-4-(bromomethyl)benzohydrazide | Ethanol, Reflux, cat. Acetic Acid | , |

| 4-Chlorobenzaldehyde | (E)-N'-(4-Chlorobenzylidene)-4-(bromomethyl)benzohydrazide | Ethanol, Reflux | , |

| 4-Hydroxybenzaldehyde | (E)-4-(Bromomethyl)-N'-(4-hydroxybenzylidene)benzohydrazide | Ethanol, Reflux, cat. Acetic Acid | |

| 4-Nitrobenzaldehyde | (E)-4-(Bromomethyl)-N'-(4-nitrobenzylidene)benzohydrazide | Ethanol, Reflux | , |

| 2-Hydroxybenzaldehyde | (E)-4-(Bromomethyl)-N'-(2-hydroxybenzylidene)benzohydrazide | Ethanol, Reflux | |

| Furan-2-carbaldehyde | (E)-4-(Bromomethyl)-N'-(furan-2-ylmethylene)benzohydrazide | Methanol, Reflux, cat. Acetic Acid |

The hydrazide and its corresponding hydrazone derivatives are pivotal intermediates for the synthesis of various five- and six-membered nitrogen-containing heterocycles. These intramolecular or intermolecular cyclization reactions provide access to privileged scaffolds in medicinal chemistry.

The 1,3,4-oxadiazole (B1194373) ring is a common heterocyclic motif that can be readily synthesized from benzohydrazide precursors. Two primary methods are employed:

Direct Cyclization of the Hydrazide: this compound can be reacted with a one-carbon electrophile that subsequently becomes part of the heterocyclic ring. A classic example is the reaction with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide. This initially forms a dithiocarbazate salt, which can then be cyclized under acidic or oxidative conditions to yield a 2-thiol-1,3,4-oxadiazole derivative.

Oxidative Cyclization of Hydrazones: N-Acylhydrazones, formed as described in section 3.2.1, can undergo intramolecular oxidative cyclization to form 2,5-disubstituted 1,3,4-oxadiazoles. This transformation involves the formal removal of two hydrogen atoms and the formation of a C-O bond. A variety of reagents can effect this cyclization, with acetic anhydride (B1165640) being a common choice for a dehydrative cyclization.

Table 4: Synthesis of 1,3,4-Oxadiazole Derivatives Click on column headers to sort the data.

| Starting Material | Cyclization Reagent(s) | Product Name | References |

|---|---|---|---|

| This compound | 1. CS₂, KOH 2. Acid/Heat | 2-(4-(Bromomethyl)phenyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazole | , |

| (E)-N'-Benzylidene-4-(bromomethyl)benzohydrazide | Acetic Anhydride (Ac₂O) | 2-(4-(Bromomethyl)phenyl)-5-phenyl-1,3,4-oxadiazole |

Cyclization to Form Five- and Six-Membered Heterocycles

Synthesis of 1,2,4-Triazoles

This compound serves as a versatile starting material for the synthesis of various heterocyclic systems, including the pharmacologically significant 1,2,4-triazole ring. A common and effective method involves the reaction of the hydrazide with carbon disulfide in a basic medium, followed by cyclization. rjptonline.orggrowingscience.com

The synthesis typically proceeds in two main steps. First, this compound is treated with carbon disulfide in the presence of a base, such as ethanolic potassium hydroxide. This reaction yields an intermediate potassium dithiocarbazinate salt. rjptonline.org In the second step, this salt undergoes cyclization upon heating with hydrazine (B178648) hydrate (B1144303). This process leads to the formation of 4-amino-5-(4-(bromomethyl)phenyl)-4H-1,2,4-triazole-3-thiol. rjptonline.orgresearchgate.net The 1,2,4-triazole core is a structural motif found in numerous compounds with a broad spectrum of biological activities. scispace.com

Alternative synthetic pathways to 1,2,4-triazoles from hydrazides include the Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide, and the Einhorn-Brunner reaction, which condenses hydrazines with diacylamines. scispace.com Modern techniques, such as microwave-induced cyclodehydration of hydrazides with secondary amides, also offer efficient routes to trisubstituted 1,2,4-triazoles. organic-chemistry.org

Table 1: General Reaction Scheme for 1,2,4-Triazole Synthesis

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | This compound, Carbon Disulfide, Potassium Hydroxide | Ethanol, Room Temperature | Potassium 2-(4-(bromomethyl)benzoyl)hydrazine-1-carbodithioate |

| 2 | Potassium 2-(4-(bromomethyl)benzoyl)hydrazine-1-carbodithioate, Hydrazine Hydrate | Reflux | 4-Amino-5-(4-(bromomethyl)phenyl)-4H-1,2,4-triazole-3-thiol |

Formation of Thiosemicarbazides and Related Structures

Thiosemicarbazides are crucial intermediates in the synthesis of numerous heterocyclic compounds and are known for their biological activities. nih.gov this compound can be readily converted into N-substituted thiosemicarbazides through its reaction with various isothiocyanates. mdpi.com

The reaction involves the nucleophilic addition of the terminal nitrogen atom of the hydrazide group to the electrophilic carbon atom of the isothiocyanate (-N=C=S) group. This condensation is typically carried out in a suitable solvent like ethanol and often proceeds smoothly to give the corresponding 1-(4-(bromomethyl)benzoyl)-4-(aryl/alkyl)thiosemicarbazide derivatives in good yields. mdpi.comnih.gov These thiosemicarbazide (B42300) derivatives can then be used as precursors for the synthesis of other heterocycles, such as thiazolidinones or thiadiazoles. researchgate.netchemmethod.com

For instance, reacting this compound with phenyl isothiocyanate would yield 1-(4-(bromomethyl)benzoyl)-4-phenylthiosemicarbazide. The choice of the substituted isothiocyanate allows for the introduction of various functional groups into the final molecule, enabling the creation of a library of derivatives for further investigation. nih.gov

Table 2: Synthesis of Thiosemicarbazide Derivatives

| Starting Hydrazide | Isothiocyanate Reagent | General Product Structure | Yield Range |

|---|---|---|---|

| This compound | Phenyl isothiocyanate | 1-(4-(Bromomethyl)benzoyl)-4-phenylthiosemicarbazide | 79-84% mdpi.comnih.gov |

| This compound | 4-Fluorophenyl isothiocyanate | 1-(4-(Bromomethyl)benzoyl)-4-(4-fluorophenyl)thiosemicarbazide | 84% nih.gov |

| This compound | 3,4-Dichlorophenyl isothiocyanate | 1-(4-(Bromomethyl)benzoyl)-4-(3,4-dichlorophenyl)thiosemicarbazide | 78% nih.gov |

Applications in Advanced Chemical Derivatization for Analytical Purposes

Development as Derivatizing Reagents for Specific Chemical Classes

The hydrazide functional group is a well-established reactive handle for the chemical derivatization of specific classes of compounds, particularly those containing carbonyl (aldehyde and ketone) or carboxylic acid moieties. thepharmajournal.comresearchgate.net this compound is structured to serve as an effective derivatizing reagent, enhancing the detectability of target analytes in analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). nih.gov

Derivatization of Carbonyl Compounds: Hydrazides react with aldehydes and ketones via a condensation reaction to form stable hydrazone derivatives. This reaction is one of the most widely used methods for the analysis of carbonyl compounds. nih.govfishersci.com The benzoyl portion of this compound acts as a chromophore, allowing for sensitive UV detection of the resulting hydrazone derivatives separated by HPLC. fishersci.com

Derivatization of Carboxylic Acids: For carboxylic acids, including important biological molecules like fatty acids, direct reaction with a hydrazide is not feasible. Therefore, a coupling agent is required to activate the carboxylic acid. researchgate.net Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly used for this purpose. researchgate.netresearchgate.net In the presence of EDC, the carboxylic acid is activated and readily reacts with the nucleophilic hydrazide group of this compound to form a stable acylhydrazide derivative. This derivatization introduces the UV-active benzoyl group, enabling sensitive detection and quantification of fatty acids and other carboxylic acids that lack a native chromophore. researchgate.netresearchgate.net The presence of the bromomethyl group could potentially be used for further tagging or to influence chromatographic retention.

Table 3: Application of this compound in Chemical Derivatization

| Analyte Class | Reaction Type | Required Co-reagent(s) | Purpose of Derivatization | Analytical Technique |

|---|---|---|---|---|

| Aldehydes & Ketones | Condensation | Acid catalyst (optional) | Formation of stable, UV-active hydrazones | HPLC-UV |

| Carboxylic Acids (e.g., Fatty Acids) | Acylation | Coupling agent (e.g., EDC), Catalyst (e.g., Pyridine) | Formation of stable, UV-active acylhydrazides | HPLC-UV, LC-MS |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of 4-(bromomethyl)benzohydrazide by mapping its carbon and hydrogen framework.

In the ¹H-NMR spectrum, the protons of this compound exhibit characteristic chemical shifts. The aromatic protons on the benzene (B151609) ring typically appear as a set of two doublets, characteristic of a 1,4-disubstituted pattern. The protons on the carbon adjacent to the electron-withdrawing carbonyl group are expected to be downfield from those adjacent to the bromomethyl group. The aliphatic protons of the bromomethyl (-CH₂Br) group would present as a distinct singlet further downfield due to the electronegativity of the bromine atom. The labile protons of the hydrazide moiety (-CONHNH₂ ) would appear as two separate signals, often broad, whose positions can be confirmed by D₂O exchange.

The ¹³C-NMR spectrum provides complementary information. It shows distinct signals for each unique carbon atom in the molecule. The carbonyl carbon (-C =O) is the most deshielded, appearing at the lowest field. The aromatic carbons show a pattern consistent with 1,4-substitution, and the aliphatic carbon of the bromomethyl group (-C H₂Br) appears at a characteristic chemical shift. Spectral data for the closely related precursor, 4-(bromomethyl)benzoic acid, show signals for the methylene (B1212753) and aromatic carbons, which serve as a reference for assigning the spectrum of the title compound. spectrabase.comnih.gov

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H-NMR (ppm) | Predicted ¹³C-NMR (ppm) |

| -CH ₂Br | ~4.7 | ~32 |

| Aromatic CH | ~7.5 - 7.9 | ~128 - 132 |

| -NH | ~9.8 (broad singlet) | - |

| -NH ₂ | ~4.6 (broad singlet) | - |

| Aromatic C-C=O | - | ~133 |

| Aromatic C-CH₂Br | - | ~142 |

| C =O | - | ~166 |

Note: Predicted values are based on data from analogous compounds like 4-(bromomethyl)benzoic acid and other benzohydrazide (B10538) derivatives. Actual experimental values may vary based on solvent and other conditions.

When this compound reacts with aldehydes or ketones, it forms hydrazone derivatives. These hydrazones can exist as tautomers, most commonly exhibiting keto-enol or imino-amino tautomerism. rsc.orgresearchgate.net The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the nature of the substituents.

NMR spectroscopy is a powerful technique to study this tautomeric equilibrium in solution. nih.gov For instance, in the case of imino-amino tautomerism, the molecule can exist in either the hydrazone (imino) form [-C(=O)-NH-N=CH-] or the enol-hydrazine (amino) form [-C(OH)=N-NH-CH-]. The presence of both tautomers in solution would result in two distinct sets of NMR signals for the protons and carbons involved in the tautomerization. The ratio of the tautomers can be determined by integrating the corresponding signals in the ¹H-NMR spectrum. Studies on various hydrazones have confirmed that the mobile proton can reside on either a nitrogen atom or an oxygen atom, and the predominant tautomer can be identified through detailed NMR experiments. nih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. nih.gov

The FT-IR spectrum provides key information. The N-H stretching vibrations of the hydrazide group (-NHNH₂) are expected to appear as two distinct bands in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group is a strong, prominent band typically found around 1640-1680 cm⁻¹. The C-N stretching vibration appears in the 1200-1400 cm⁻¹ range. Aromatic C-H stretching is observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are seen between 1450 and 1600 cm⁻¹. The presence of the bromomethyl group is confirmed by the C-Br stretching vibration, which typically appears in the lower frequency region of 600-800 cm⁻¹. researchgate.netresearchgate.net

FT-Raman spectroscopy offers complementary data, particularly for non-polar bonds. The symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| -NH₂ / -NH | N-H Stretch | 3200 - 3400 | Medium-Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=O (Amide I) | C=O Stretch | 1640 - 1680 | Strong |

| N-H (Amide II) | N-H Bend | 1580 - 1620 | Medium-Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Variable |

| C-N | C-N Stretch | 1200 - 1400 | Medium |

| C-Br | C-Br Stretch | 600 - 800 | Medium-Strong |

Note: Data compiled from studies on benzohydrazide and related halogenated compounds. researchgate.netresearchgate.net

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation

Mass spectrometry is a crucial technique for confirming the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₈H₉BrN₂O.

In the mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the presence of bromine, this peak will appear as a characteristic doublet (M⁺ and M⁺+2) with nearly equal intensity, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. For this compound, these peaks would be expected around m/z 228 and 230.

High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of the elemental formula. The calculated exact mass for C₈H₉⁷⁹BrN₂O is 227.9898 g/mol .

The fragmentation pattern in the mass spectrum provides further structural evidence. Common fragmentation pathways would include the loss of the bromomethyl radical (•CH₂Br) or the bromine atom (•Br), as well as cleavage of the N-N bond and the bond between the carbonyl group and the benzene ring. For the related compound 4-bromobenzohydrazide, major fragments are observed at m/z 183/185 and 155, corresponding to the loss of NH₂ and the subsequent loss of CO. nih.gov

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₉BrN₂O |

| Molecular Weight | ~229.07 g/mol |

| Exact Mass [M]⁺ (for ⁷⁹Br) | 227.9898 g/mol |

| Expected M⁺ / M⁺+2 peaks | m/z ~228 / 230 |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within the this compound molecule. The spectrum is expected to show absorption bands corresponding to π→π* and n→π* transitions.

The benzene ring and the carbonyl group are the primary chromophores. The intense absorption bands, typically observed in the range of 200-300 nm, are attributed to π→π* transitions within the aromatic system, which is conjugated with the carbonyl group. A weaker absorption band, corresponding to the forbidden n→π* transition of the carbonyl group's non-bonding electrons, may be observed at longer wavelengths (above 300 nm). Studies on benzohydrazide itself show absorption maxima that can be used to predict the spectral behavior of its derivatives. researchgate.net The substitution on the benzene ring can cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) depending on the nature of the substituent.

Computational and Theoretical Investigations of 4 Bromomethyl Benzohydrazide and Its Molecular Analogues

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a primary method for computational studies in chemistry due to its balance of accuracy and computational cost. dokumen.pub It is widely used to determine the ground-state electronic structure and to optimize the molecular geometries of benzohydrazide (B10538) derivatives. researchgate.netnih.gov Calculations, often using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), allow for the precise determination of bond lengths, bond angles, and dihedral angles of the molecule in its most stable conformation. nih.govnih.gov The optimization process involves finding the minimum energy structure on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized geometry corresponds to a true energy minimum. researchgate.net These computational models provide a foundational understanding of the three-dimensional structure that governs the molecule's physical and chemical properties. For instance, studies on related benzohydrazide Schiff bases have successfully used DFT to elucidate their crystal structures. fupress.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. numberanalytics.comlibretexts.org The HOMO acts as an electron donor, while the LUMO is the electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. science.gov

In studies of benzohydrazide derivatives, FMO analysis reveals that the HOMO is typically localized on the benzoyl hydrazone moiety, while the LUMO is distributed over the entire molecule, including the phenyl rings. nih.gov This distribution dictates the sites of electrophilic and nucleophilic attack. The energy gap and related electronic properties for various benzohydrazide analogues have been calculated using DFT, providing insights into their electronic transitions and reactivity. nih.govfupress.net

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Benzohydrazide Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| (E)-N'-(4-methoxybenzylidene) benzohydrazide | -6.04 | -1.56 | 4.48 | nih.gov |

| (E)-N'-(4-Bromobenzylidene)-3-Methoxybenzohydrazide | -6.34 | -2.25 | 4.09 | fupress.net |

| 4-Piperidone | -7.13 | -0.68 | 6.45 | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govdtic.mil The MEP surface is color-coded to represent different potential values: red indicates regions of most negative potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-deficient, prone to nucleophilic attack). researchgate.net Green and yellow areas represent regions of intermediate potential.

For benzohydrazide analogues, MEP analysis typically shows the most negative potential localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a primary site for electrophilic interaction. researchgate.netfupress.net The hydrogen atoms of the hydrazide group (N-H) often exhibit positive potential, identifying them as sites for nucleophilic attack. fupress.net This visual representation of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the crystal packing and biological activity of these compounds. dtic.mil

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like chemical bonding within a molecule. faccts.dejuniperpublishers.com It examines intramolecular delocalization, charge transfer, and hyperconjugative interactions by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu

In benzohydrazide derivatives, NBO analysis reveals significant delocalization of electron density from lone pairs on oxygen and nitrogen atoms to adjacent antibonding orbitals (e.g., π* of the C=O group). nih.govnih.gov For example, a strong interaction is often observed between the lone pair of the amide nitrogen (LP(N)) and the antibonding π*(C=O) orbital, indicating resonance stabilization of the amide group. These hyperconjugative interactions lead to a more stable molecular system by delocalizing electron density. nih.gov This analysis helps to explain the observed bond lengths and vibrational frequencies and provides a quantitative measure of intramolecular charge transfer. uni-muenchen.deresearchgate.net

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for (E)-N'-(4-methoxybenzylidene) benzohydrazide

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) O12 | π* (C11-N13) | 26.29 | Hyperconjugation |

| LP (1) N14 | π* (C11-N13) | 48.77 | Hyperconjugation |

| π (C2-C3) | π* (C4-C5) | 20.31 | Resonance |

| π (C4-C5) | π* (C2-C3) | 17.58 | Resonance |

(Data extracted from a study on a related benzohydrazide analogue) nih.gov

Vibrational Spectroscopic Predictions and Correlation with Experimental Data

Computational methods are extensively used to predict the vibrational spectra (FT-IR and FT-Raman) of molecules. science.gov By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. nih.gov These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical method, leading to a better agreement with experimental data. researchgate.net

For benzohydrazide derivatives, this combined experimental and theoretical approach allows for a detailed and reliable assignment of the observed vibrational bands to specific modes of vibration, such as C=O stretching, N-H bending, and phenyl ring modes. nih.gov For instance, the characteristic carbonyl (C=O) stretching frequency is a sensitive indicator of the electronic environment and hydrogen bonding. Comparing the calculated and experimental spectra helps to confirm the molecular structure and provides insights into intermolecular interactions in the solid state. researchgate.netnih.gov

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of Benzohydrazide Analogues

| Vibrational Assignment | Experimental (FT-IR) | Calculated (DFT/B3LYP) | Source |

| N-H Stretch | 3206 | 3364 | nih.gov |

| C=O Stretch | 1645 | 1686 | nih.gov |

| C=N Stretch | 1599 | 1629 | nih.gov |

| C-N Stretch | 1310 | 1310 | nih.gov |

(Data shown for (E)-N'-(4-methoxybenzylidene) benzohydrazide)

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors, derived from DFT calculations, are numerical values that quantify various aspects of a molecule's electronic structure and are used to predict its reactivity. researchgate.netquantum-chem.pro.br These global reactivity descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). researchgate.net

Ionization Potential (I) : Approximated as -EHOMO.

Electron Affinity (A) : Approximated as -ELUMO.

Chemical Hardness (η) : Calculated as (I - A) / 2. It measures resistance to charge transfer.

Chemical Softness (S) : The reciprocal of hardness (1/η).

Electrophilicity Index (ω) : Calculated as (χ2) / (2η), where χ = (I + A) / 2. It measures the ability of a species to accept electrons.

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. researchgate.netrsc.org For example, a higher electrophilicity index suggests a greater capacity to act as an electrophile in a reaction. These parameters are crucial for understanding the interaction of molecules with biological targets and for designing new compounds with desired reactivity profiles. researchgate.net

Table 4: Calculated Global Reactivity Descriptors (eV) for a Benzohydrazide Analogue

| Parameter | Value (eV) |

| HOMO Energy (EHOMO) | -6.34 |

| LUMO Energy (ELUMO) | -2.25 |

| Ionization Potential (I) | 6.34 |

| Electron Affinity (A) | 2.25 |

| Energy Gap (ΔE) | 4.09 |

| Electronegativity (χ) | 4.29 |

| Chemical Hardness (η) | 2.04 |

| Chemical Softness (S) | 0.49 |

| Electrophilicity Index (ω) | 4.50 |

(Data calculated for (E)-N'-(4-Bromobenzylidene)-3-Methoxybenzohydrazide) fupress.net

Mechanistic Insights into Reaction Pathways through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing information about transition states and reaction energy barriers that can be difficult to obtain experimentally. dokumen.pubresearchgate.net For derivatives of 4-(Bromomethyl)benzohydrazide, DFT calculations can be used to model key reaction pathways.

One important reaction is the cyclization of benzohydrazide derivatives to form heterocyclic compounds like 1,3,4-oxadiazoles. growingscience.com Computational studies can map the potential energy surface for the cyclization reaction, identifying the transition state structure and calculating the activation energy required for the transformation. mdpi.com This provides a deeper understanding of the reaction conditions needed and the factors that influence the reaction rate and yield.

Furthermore, the reactivity of the bromomethyl group can be investigated. This group is a good leaving group and is susceptible to nucleophilic substitution reactions. frontiersin.org Theoretical models can predict the feasibility of these reactions, for instance, in the synthesis of 4-(1H-Azol-1-ylmethyl)benzohydrazides, where the bromomethyl group is displaced by an azole nucleophile. researchgate.net Computational studies on related bromo-aromatic compounds have also explored mechanisms of reduction and bond cleavage, which can offer parallels for understanding the potential transformations of the 4-(bromomethyl) moiety under various conditions. rsc.org

Molecular Docking Simulations for Ligand-Target Interactions (Focus on binding mechanisms, not biological outcome)

Molecular docking simulations are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design and discovery, these simulations provide invaluable insights into the binding mechanisms of potential drug candidates with their biological targets, typically proteins or enzymes. This section focuses on the molecular docking studies of this compound and its structurally related analogues to elucidate their ligand-target binding interactions at a molecular level.

Research into benzohydrazide derivatives has utilized molecular docking to explore their interactions with various enzymes. These in silico studies are crucial for understanding the structural basis of their activity and for the rational design of more potent and selective inhibitors.

A study on a series of N′-[(E)-(acridin-4-yl)methylidene]benzohydrazides investigated their binding to ctDNA. mdpi.com The binding constants (Kb) were determined, with the fluoro-substituted derivative exhibiting the highest binding affinity. mdpi.com This suggests that the nature of the substituent on the benzohydrazide scaffold plays a significant role in the binding mechanism. mdpi.com

In another investigation, derivatives of 4-(1H-azol-1-ylmethyl)benzohydrazide, which are synthesized from methyl 4-(bromomethyl)benzoate (B8499459), were docked into the active sites of cyclooxygenase (COX-1 and COX-2) enzymes. researchgate.net The docking scores indicated a preferential binding to the COX-2 enzyme. researchgate.net For instance, certain derivatives achieved high docking scores, suggesting a strong interaction with the active site of COX-2. researchgate.net This selectivity is a key aspect of the binding mechanism for this class of compounds. researchgate.net

Furthermore, molecular docking of N′-(2-(4-bromophenyl)acetyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide was performed to understand its mode of action against enoyl ACP reductase and dihydrofolate reductase (DHFR). mdpi.com The results revealed significant binding interactions within the active sites of both enzymes, highlighting the potential for these compounds to act as dual inhibitors. mdpi.com

A study involving (E)-N'-(4-Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate utilized molecular docking to analyze its interaction with the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. fupress.net The analysis focused on the binding modes and affinities, predicted through scoring functions and the observation of hydrogen bonds with surrounding amino acid residues. fupress.net The presence of a bromophenyl ring was a key feature of the studied ligand. fupress.net

The binding mechanism of benzohydrazide derivatives often involves a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. The hydrazide core itself is a key pharmacophore capable of forming hydrogen bonds with receptor sites. fupress.net The aromatic rings contribute to binding through π-π stacking and hydrophobic interactions with non-polar residues in the binding pocket. The substituents on these rings, such as the bromomethyl group or other halogens, can further influence the binding affinity and selectivity through specific interactions.

For instance, in the docking studies of benzimidazole-based analogs derived from methyl 4-(bromomethyl)benzoate, the binding interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were explored. mdpi.com The molecular docking of alkyl hydrazides as HDAC11 inhibitors showed that the carbonyl oxygen and the nitrogen of the alkyl hydrazide group chelated the zinc ion in the active site. chemrxiv.org Additionally, hydrogen bonds were observed with key amino acid residues like Tyr304, His142, and His143. chemrxiv.org

These computational studies, while not on this compound itself, provide a solid foundation for understanding the potential binding mechanisms of this compound and its analogues. The consistent observation of interactions involving the benzohydrazide core and the substituted phenyl ring across different targets underscores the importance of these structural features for ligand binding.

| Compound Class | Target Protein(s) | Key Binding Interactions/Findings | Reference(s) |

| N′-[(E)-(acridin-4-yl)methylidene]benzohydrazides | ctDNA | Substituent-dependent binding affinity. | mdpi.com |

| 4-(1H-Azol-1-ylmethyl)benzohydrazides | COX-1, COX-2 | Preferential binding to COX-2 active site. | researchgate.net |

| N′-(2-(4-Bromophenyl)acetyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide | Enoyl ACP reductase, DHFR | Strong binding interactions within the active sites of both enzymes. | mdpi.com |

| (E)-N'-(4-Bromobenzylidene)-3-Methoxybenzohydrazide | InhA (M. tuberculosis) | Binding mode predicted by scoring functions and hydrogen bonds. | fupress.net |

| Benzimidazole-based analogs from methyl 4-(bromomethyl)benzoate | AChE, BChE | Exploration of binding interactions with cholinesterases. | mdpi.com |

| Alkyl hydrazides | HDAC11 | Bidentate chelation of zinc ion by the alkyl hydrazide group; hydrogen bonding with Tyr304, His142, His143. | chemrxiv.org |

Crystallographic Analysis and Supramolecular Interactions in Solid State Chemistry

Single Crystal X-ray Diffraction (SCXRD) for Precise Molecular Geometry and Packing

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide invaluable information on the molecular geometry of 4-(Bromomethyl)benzohydrazide, including bond lengths, bond angles, and torsion angles. Furthermore, SCXRD reveals the packing of molecules within the crystal lattice, which is fundamental to understanding the supramolecular architecture.

For a compound like this compound, SCXRD data would be expected to detail the planarity of the benzohydrazide (B10538) moiety and the orientation of the bromomethyl group relative to the phenyl ring. The resulting crystallographic information file (CIF) would be the foundation for all subsequent analyses of its solid-state interactions.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Interactions

Quantification of Hydrogen Bonding Interactions (e.g., N-H⋯O, C-H⋯O)

The benzohydrazide functional group in this compound contains both hydrogen bond donors (the N-H groups of the hydrazide) and acceptors (the carbonyl oxygen). This makes strong N-H⋯O hydrogen bonds a highly probable and dominant feature in its crystal packing. These interactions are typically observed as distinct, sharp spikes on the 2D fingerprint plot. Additionally, weaker C-H⋯O interactions, involving aromatic or methylene (B1212753) C-H groups and the carbonyl oxygen, are also likely to contribute to the stability of the crystal structure.

Analysis of Halogen Bonding (e.g., Br⋯X)

The presence of a bromine atom in the bromomethyl group introduces the possibility of halogen bonding. Halogen bonds are non-covalent interactions where the bromine atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule (such as the carbonyl oxygen or the nitrogen atoms of the hydrazide). The analysis of the crystal structure would involve examining the Br⋯X distances and C-Br⋯X angles to determine the presence and nature of any such interactions, which can be influential in directing the crystal packing.

Application of Crystal Engineering Principles for Rational Solid-State Design

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. By identifying the key supramolecular synthons and interactions that govern the crystal packing of this compound, it becomes possible to rationally design new multi-component crystals (cocrystals) with modified physical and chemical properties. For instance, by introducing co-formers with complementary hydrogen bonding sites, it may be possible to create new solid forms with altered solubility, stability, or melting points. The knowledge of the supramolecular chemistry of the parent compound is the critical first step in this design process.

Applications As a Versatile Chemical Building Block and Intermediate

Precursor in Heterocyclic Chemistry

The unique combination of a nucleophilic hydrazide group and an electrophilic bromomethyl group makes 4-(bromomethyl)benzohydrazide and its immediate precursors prime starting materials for constructing various heterocyclic rings. Heterocyclic compounds are fundamental to medicinal chemistry and material science, and this building block provides a convenient entry point to several important classes. growingscience.com

Research has demonstrated that the benzohydrazide (B10538) moiety is a key starting point for synthesizing biologically active heterocyclic compounds. thepharmajournal.com The hydrazide functional group is particularly useful for creating nitrogen-containing heterocycles. bu.edu.egrsc.org For instance, derivatives of this compound are instrumental in synthesizing substituted 1,3,4-oxadiazoles. In one pathway, N′-Benzoyl-4-(bromomethyl)benzohydrazide, synthesized from 4-(bromomethyl)benzoic acid, undergoes cyclization to yield 2-((4-(bromomethyl)phenyl)-5-phenyl-1,3,4-oxadiazole. mdpi.com This reaction highlights a common strategy where the hydrazide portion of the molecule is first acylated and then cyclized to form the five-membered oxadiazole ring.

Another significant application is in the synthesis of azole-containing compounds. Researchers have prepared 4-(1H-Azol-1-ylmethyl)benzohydrazides by reacting methyl 4-(bromomethyl)benzoate (B8499459) with various azoles, followed by treatment with hydrazine (B178648) hydrate (B1144303). thepharmajournal.comresearchgate.net These resulting benzohydrazides are then used to construct other heterocyclic systems. For example, they can be cyclized to form 1,3,4-oxadiazoles or reacted with other reagents to produce 1,2,4-triazole-5-thiones. thepharmajournal.comresearchgate.net

The general synthetic utility is summarized in the following table, showcasing the transformation of the 4-(bromomethyl)benzoyl core into various heterocyclic systems.

| Starting Material Precursor | Reagents | Resulting Heterocycle | Reference |

| N′-Benzoyl-4-(bromomethyl)benzohydrazide | POCl₃ | 2-((4-(bromomethyl)phenyl)-5-phenyl-1,3,4-oxadiazole | mdpi.com |

| 4-(1H-Imidazol-1-ylmethyl)benzohydrazide | - | 1,3,4-Oxadiazoles | thepharmajournal.comresearchgate.net |

| 4-(1H-Azol-1-ylmethyl)benzohydrazides | - | 1,2,4-Triazole-5-thione | thepharmajournal.comresearchgate.net |

These examples underscore the role of this compound derivatives as pivotal intermediates, enabling the assembly of diverse heterocyclic frameworks that are of significant interest in drug discovery and materials science. nih.gov

Role in the Synthesis of Complex Organic Molecules and Scaffolds

The dual reactivity of this compound facilitates its use as a scaffold for building more elaborate and complex organic molecules. The bromomethyl group allows for the introduction of various substituents via nucleophilic substitution, while the hydrazide group can be transformed into a range of other functionalities or used as a linker.

A notable example is the synthesis of macrocyclic organo-peptide hybrids. nih.gov In this process, the journey begins with a precursor, methyl 4-(bromomethyl)benzoate, which is converted to 4-(azidomethyl)-benzohydrazide in a two-step sequence involving substitution with sodium azide (B81097) followed by hydrazinolysis. nih.gov This azide/hydrazide-containing precursor is then used to cyclize peptides, demonstrating the utility of the core structure in creating complex, constrained macrocycles. nih.gov

The synthesis of the key intermediate is outlined below:

Table 1: Synthesis of 4-(azidomethyl)-benzohydrazide| Step | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Methyl 4-(bromomethyl)benzoate | NaN₃, DMF | Methyl 4-(azidomethyl)benzoate | - | nih.gov |

Furthermore, the benzohydrazide scaffold is integral to the development of novel molecular frameworks with potential biological activity. For instance, carbazole (B46965) derivatives have been synthesized where a carbazole acid is converted to the corresponding hydrazide. frontiersin.org This hydrazide then acts as a handle to react with various aldehydes, bridging the carbazole structure to other pharmacophores and creating a library of complex molecules for biological screening. frontiersin.org Similarly, new hybrid molecules have been created by connecting bis-thiazole units to other heterocyclic systems like quinoxaline (B1680401) or thienothiophene through phenoxy-N-arylacetamide linkers derived from hydrazide intermediates. nih.gov These complex structures are designed to explore new chemical space for potential therapeutic applications.

The versatility of N-acylhydrazines as synthetic building blocks for a variety of nitrogen-containing compounds is well-established. rsc.org The ability to readily modify both ends of the this compound molecule makes it an exceptionally useful scaffold for constructing diverse and intricate molecular architectures.

Contribution to Advanced Material Precursors (e.g., in polymer chemistry, dye-sensitized solar cells)

The structural features of this compound and its derivatives make them valuable precursors for advanced materials, including polymers and components for optoelectronic devices like dye-sensitized solar cells (DSSCs).

In the realm of materials science, precursors derived from methyl 4-(bromomethyl)benzoate are used to construct ligands for functional materials. For example, ligands for creating healable, luminescent supramolecular metallogels have been synthesized. rsc.org The process involves the reaction of methyl 4-(bromomethyl)benzoate to form an azide, which then undergoes a copper-catalyzed cycloaddition reaction to form a 1,2,3-triazole ring, linking the benzoyl group to a pyridine (B92270) core. rsc.org These ligands, when complexed with lanthanide metals, self-assemble into gels with interesting photophysical properties.

Hydrazone derivatives, which can be readily formed from benzohydrazides, are also noted for their application in the synthesis of polymers and nanoparticles. dergipark.org.tr The reactivity of the bromomethyl group allows for polymerization or grafting onto polymer backbones. For instance, a porous crosslinked polymer-iridium composite was synthesized using 1,3-dibromo-5-(bromomethyl)benzene as a starting material to create a triazole-linked framework, demonstrating the utility of the bromomethyl-aryl unit in forming robust porous organic polymers. rsc.org

The electronic properties of molecules derived from benzohydrazide-like structures have also been harnessed for applications in DSSCs. acs.org While not directly using this compound, related compounds serve as chromophores in these devices. acs.org The general principle involves designing organic dyes that can efficiently absorb sunlight and inject electrons into a semiconductor material like TiO₂. northwestern.edu Hydrazone-based organic dyes are among the classes of compounds explored for this purpose, highlighting the potential of this chemical family in the development of renewable energy technologies. dergipark.org.tr

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(Bromomethyl)benzohydrazide and its derivatives?

- Methodology :

- Condensation reactions between brominated benzohydrazides and aldehydes/ketones are commonly employed. For example, hydrazones are synthesized by reacting 4-bromobenzohydrazide with aldehydes (e.g., 4-pyridinecarboxaldehyde) in methanol under reflux .

- Purification typically involves recrystallization from solvents like 95% ethanol or methanol, as demonstrated for structurally similar hydrazides .

- Key Parameters :

- Reaction time (12–24 hours), temperature (room temperature to reflux), and stoichiometric ratios (1:1 hydrazide:aldehyde) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Techniques :

- Single-crystal X-ray diffraction (SCXRD) : Determines unit cell parameters (e.g., monoclinic system, space group C2/c), bond lengths/angles, and hydrogen-bonding networks. For example, analogous compounds show a = 24.70 Å, b = 6.31 Å, c = 13.21 Å, β = 118.05° .

- Spectroscopy : H/C NMR (chemical shifts for NH and aromatic protons), IR (C=O stretch at ~1650 cm), and mass spectrometry (molecular ion peaks) .

Q. What purification strategies optimize yield and purity for brominated benzohydrazides?

- Methods :

- Gradient recrystallization using ethanol/water mixtures to isolate needle-like crystals .

- Column chromatography with silica gel and ethyl acetate/hexane eluents for hydrazone derivatives .

Advanced Research Questions

Q. How do non-covalent interactions influence the crystal packing and stability of this compound?

- Analysis :

- Dominant hydrogen bonds (N–H⋯O, C–H⋯O) and dispersion forces contribute to lattice energy. For example, in similar hydrazides, hydrogen bonds account for ~50% of lattice energy, while dispersion forces dominate non-polar interactions .

- Short contacts (e.g., C–H⋯O, <3.5 Å) and π–π interactions (if present) stabilize molecular packing .

- Tools :

- Crystal Explorer 17.5 for energy framework analysis; Mercury for visualizing intermolecular interactions .

Q. What computational methods predict lattice energy and interaction thermodynamics for brominated hydrazides?

- Approach :

- Density Functional Theory (DFT) at B3LYP/6-31G(d,p) level calculates electrostatic (E), polarization (E), dispersion (E), and repulsion (E) energies. For example, E = 165.3 kJ mol, E = 173.9 kJ mol in related crystals .

- Validation :

- Compare computed lattice energies (e.g., E = 216 kJ mol) with experimental thermal stability data (TGA/DSC) .

Q. How are structure-activity relationships (SARs) evaluated for brominated benzohydrazides in biological assays?

- Assays :

- Antibacterial : Minimum inhibitory concentration (MIC) tests against E. coli, S. aureus using broth microdilution .

- Enzyme inhibition : Ellman’s method for acetylcholinesterase (AChE) inhibition (IC values in µM range) .

- SAR Insights :

- Bromine’s electron-withdrawing effects enhance electrophilicity, improving binding to enzyme active sites (e.g., AChE IC = 15.1–140.5 µM for iodinated analogs) .

Q. How are contradictions between computational predictions and experimental data resolved?

- Case Study :

- Discrepancies in hydrogen-bond strengths (DFT vs. SCXRD) are addressed by refining basis sets (e.g., 6-311++G(d,p)) and incorporating solvent effects .

- Dispersion-corrected functionals (e.g., B3LYP-D3) improve accuracy for non-polar interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.